N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide
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Overview
Description
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. The general synthetic route includes:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The phenyl ring is introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Thiocarbamoylation: The thiocarbamoyl group is introduced by reacting the intermediate with thiocarbamoyl chloride under basic conditions.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through amidation reactions using 2-methoxybenzoic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazole ring or the thiocarbamoyl group, resulting in the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or the presence of catalysts.
Major Products
Scientific Research Applications
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, showing activity against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory: Research indicates its potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Binding Interactions: The benzoxazole core and thiocarbamoyl group facilitate binding to active sites of enzymes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
- N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Uniqueness
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of the thiocarbamoyl group, which enhances its biological activity and specificity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-3-15-8-13-21-19(14-15)26-23(30-21)16-9-11-17(12-10-16)25-24(31)27-22(28)18-6-4-5-7-20(18)29-2/h4-14H,3H2,1-2H3,(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRSMHMKFIPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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